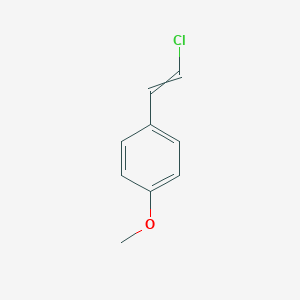
1-(2-Chloroethenyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethenyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a solvent such as toluene or acetonitrile, with triethylamine as a base .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of 4-methoxybenzyl alcohol followed by dehydrochlorination. This process is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-methoxyethylbenzene using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, room temperature.
Major Products Formed:
Substitution: 4-methoxyphenylethanol, 4-methoxyphenylethylamine.
Oxidation: 4-methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-methoxyethylbenzene.
Applications De Recherche Scientifique
1-(2-Chloroethenyl)-4-methoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethenyl)-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or disruption of cellular processes . The specific pathways involved depend on the nature of the target molecule and the cellular context.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chloroethenyl)-4-nitrobenzene: Contains a nitro group instead of a methoxy group.
1-(2-Chloroethenyl)-4-aminobenzene: Contains an amino group instead of a methoxy group.
Uniqueness: 1-(2-Chloroethenyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This affects its reactivity and interaction with other molecules, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
18684-79-2 |
|---|---|
Formule moléculaire |
C9H9ClO |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
1-[(Z)-2-chloroethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C9H9ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3/b7-6- |
Clé InChI |
XURGFZNIMRDEBA-SREVYHEPSA-N |
SMILES |
COC1=CC=C(C=C1)C=CCl |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=CCl |
Synonymes |
1-(-2-CHLORO-VINYL)-4-METHOXY-BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















